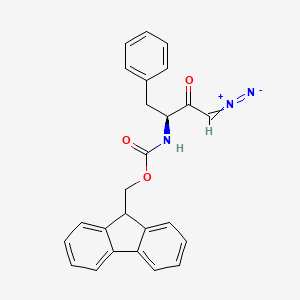

(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone

説明

Systematic Nomenclature and Chemical Abstracts Service Registry Number Validation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 9H-fluoren-9-ylmethyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate. This systematic designation accurately reflects the compound's structural complexity, incorporating the fluorenyl protecting group, the carbamate linkage, and the diazoketone functionality within a single molecular framework. The Chemical Abstracts Service registry number for this compound is 172097-41-5, which provides unambiguous identification within chemical databases and literature.

Alternative nomenclature systems have been employed to describe this compound, reflecting different emphasis on its functional components. The designation fluorenylmethyloxycarbonyl-L-phenylalaninyl-diazomethane highlights the amino acid derivative nature of the molecule. Similarly, the abbreviated form fluorenylmethyloxycarbonyl-L-phenylalanine-diazomethane emphasizes its relationship to the natural amino acid phenylalanine. These varied naming conventions demonstrate the compound's multi-faceted chemical identity and its utility across different synthetic applications.

The validation of the Chemical Abstracts Service registry number through multiple independent sources confirms the authenticity and consistency of chemical identification. Cross-referencing through PubChem database systems reveals consistent molecular identifiers, including the International Chemical Identifier key IYDQDADXJDTFLP-QHCPKHFHSA-N. This systematic approach to chemical identification ensures reliable communication within the scientific community and facilitates accurate retrieval of compound-specific information from chemical databases.

Molecular Formula and Weight Determination

The molecular formula for (S)-3-fluorenylmethyloxycarbonyl-amino-1-diazo-3-phenyl-2-butanone is established as C₂₅H₂₁N₃O₃, representing a composition of twenty-five carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and three oxygen atoms. This molecular composition reflects the compound's substantial size and complexity, incorporating multiple aromatic systems and functional groups within its structure. The presence of three nitrogen atoms is particularly significant, as two contribute to the diazo functionality while the third participates in the carbamate linkage.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Mass Contribution | Percentage by Mass |

|---|---|---|---|

| Carbon | 25 | 300.25 g/mol | 73.01% |

| Hydrogen | 21 | 21.17 g/mol | 5.14% |

| Nitrogen | 3 | 42.03 g/mol | 10.22% |

| Oxygen | 3 | 48.00 g/mol | 11.66% |

The molecular weight of this compound is determined to be 411.5 grams per mole through computational analysis. This substantial molecular weight reflects the incorporation of multiple aromatic ring systems, including the fluorenyl protecting group and the phenyl substituent. The exact mass, calculated with high precision, is 411.15829154 daltons, providing a reference point for mass spectrometric identification and characterization. These molecular parameters are essential for quantitative analysis and synthetic planning involving this compound.

The elemental composition analysis reveals the predominance of carbon atoms, which constitute approximately 73% of the total molecular mass. This high carbon content is consistent with the compound's aromatic character and organic framework. The relatively low hydrogen content reflects the unsaturated nature of the molecule, while the balanced nitrogen and oxygen content indicates the presence of multiple heteroatom-containing functional groups that contribute to the compound's chemical reactivity.

Stereochemical Configuration Analysis at C3 Position

The stereochemical configuration at the C3 position represents a critical structural feature that defines the compound's three-dimensional architecture and influences its chemical behavior. The (S)-configuration designation indicates that when the molecule is oriented according to Cahn-Ingold-Prelog priority rules, the substituents around the chiral center follow a counterclockwise arrangement. This stereochemical arrangement is inherited from the L-phenylalanine precursor used in the synthesis of this compound, maintaining the natural amino acid configuration throughout the chemical transformation.

The chiral center at C3 is surrounded by four distinct substituents: the amino group protected by the fluorenylmethyloxycarbonyl group, the phenyl ring system, the diazoketone carbon chain, and a hydrogen atom. The spatial arrangement of these groups creates a defined three-dimensional structure that can influence intermolecular interactions and reaction pathways. The retention of stereochemical integrity during synthesis requires careful selection of reaction conditions and protecting group strategies to prevent racemization or inversion.

Conformational analysis of the molecule reveals that the (S)-configuration at C3 influences the overall molecular shape and the relative positioning of functional groups. The phenyl substituent adopts a specific spatial orientation relative to the diazoketone functionality, which may affect the compound's reactivity in carbene generation and subsequent chemical transformations. This stereochemical consideration is particularly important in asymmetric synthesis applications where the compound serves as a chiral building block.

The maintenance of stereochemical purity is essential for applications in peptide synthesis and asymmetric catalysis. Analytical techniques such as chiral high-performance liquid chromatography and circular dichroism spectroscopy are employed to confirm the stereochemical integrity of synthesized material. The (S)-configuration provides a foundation for stereoselective reactions and enables the preparation of enantiomerically pure products in synthetic applications.

X-ray Crystallographic Characterization Challenges

X-ray crystallographic analysis of (S)-3-fluorenylmethyloxycarbonyl-amino-1-diazo-3-phenyl-2-butanone presents several technical challenges that complicate structural determination efforts. The primary obstacle involves obtaining suitable single crystals of sufficient size and quality for diffraction analysis. The compound's molecular flexibility, arising from multiple rotatable bonds and conformational degrees of freedom, can result in disorder within the crystal lattice, leading to poor diffraction quality and resolution limitations.

The presence of the diazo functionality introduces additional complications for crystallographic analysis. Diazo compounds are inherently photosensitive and can undergo decomposition under X-ray irradiation, leading to radiation damage during data collection. This photochemical instability necessitates careful control of exposure conditions and may require specialized data collection strategies, such as reduced temperature measurements and minimal exposure protocols, to preserve crystal integrity throughout the experiment.

Table 2: Crystallographic Challenges and Mitigation Strategies

| Challenge | Impact | Mitigation Strategy |

|---|---|---|

| Crystal Size | Poor diffraction intensity | Optimized crystallization conditions |

| Molecular Flexibility | Lattice disorder | Low-temperature data collection |

| Radiation Sensitivity | Crystal decomposition | Reduced exposure time |

| Conformational Disorder | Poor model refinement | Advanced modeling techniques |

The molecular size and complexity of the compound contribute to difficulties in crystal packing and lattice formation. The bulky fluorenyl protecting group and the extended molecular framework can lead to inefficient crystal packing, resulting in large unit cell parameters and high solvent content within the crystal structure. These factors combine to reduce the overall diffraction intensity and complicate the structure solution and refinement processes.

Background noise represents another significant challenge in the crystallographic characterization of this compound. The diffraction patterns may contain substantial background scattering due to the molecular complexity and potential crystal imperfections. Separating meaningful diffraction signals from background noise requires sophisticated data processing techniques and may limit the achievable resolution of the final structure determination. These technical limitations underscore the importance of alternative analytical methods for structural characterization of this compound.

Tautomeric Behavior of Diazo-Ketone Functionality

The diazo-ketone functionality within (S)-3-fluorenylmethyloxycarbonyl-amino-1-diazo-3-phenyl-2-butanone exhibits complex tautomeric behavior that significantly influences the compound's chemical properties and reactivity patterns. Spectral evidence indicates that diazo ketones can exist in multiple tautomeric forms, with the equilibrium position depending on solvent environment, temperature, and molecular substitution patterns. The primary tautomeric equilibrium involves the classical diazo form and alternative resonance structures that redistribute electron density across the diazo-carbonyl system.

The keto-enol tautomerism commonly observed in carbonyl compounds is modified by the presence of the adjacent diazo group, creating a more complex equilibrium system. The electron-withdrawing nature of the diazo functionality affects the acidity of alpha-hydrogen atoms and influences the position of tautomeric equilibria. Computational studies and spectroscopic investigations reveal that the diazo group can participate in resonance interactions with the carbonyl system, stabilizing certain tautomeric forms through electronic delocalization.

Temperature-dependent nuclear magnetic resonance spectroscopy provides insights into the dynamic behavior of tautomeric interconversion. At elevated temperatures, rapid exchange between tautomeric forms may lead to coalescence of spectral signals, while low-temperature measurements can freeze the equilibrium and reveal individual tautomeric species. The activation energy for tautomeric interconversion reflects the stability differences between alternative forms and provides information about the mechanistic pathways for structural rearrangement.

The tautomeric behavior of the diazo-ketone functionality has important implications for the compound's reactivity in chemical transformations. Different tautomeric forms may exhibit varying reactivity toward nucleophiles, electrophiles, and radical species. The Wolff rearrangement, a characteristic reaction of diazo ketones, may proceed through specific tautomeric intermediates that influence the reaction pathway and product distribution. Understanding these tautomeric relationships is essential for predicting and controlling the chemical behavior of this compound in synthetic applications.

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3/c26-27-15-24(29)23(14-17-8-2-1-3-9-17)28-25(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,15,22-23H,14,16H2,(H,28,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDQDADXJDTFLP-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the diazo compound: This step involves the reaction of a suitable precursor with a diazo transfer reagent, such as tosyl azide, under basic conditions.

Introduction of the Fmoc group: The amino group is protected by reacting it with Fmoc chloride in the presence of a base like triethylamine.

Formation of the final product: The protected amino diazo compound is then subjected to further reactions to introduce the phenyl group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.

化学反応の分析

Types of Reactions

(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone can undergo various chemical reactions, including:

Oxidation: The diazo group can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction of the diazo group can lead to the formation of amines or other nitrogen-containing compounds.

Substitution: The phenyl ring and the diazo group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

科学的研究の応用

Chemical Synthesis Applications

Building Block for Peptides and Proteins

- The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in solid-phase peptide synthesis. (S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone can be utilized to introduce specific amino acid functionalities into peptide sequences, allowing for the creation of complex peptide structures with tailored properties .

Diazo Compounds in Organic Synthesis

- Diazo compounds are valuable intermediates in organic synthesis. They can participate in various reactions, such as cyclopropanation and insertion reactions, enabling the formation of diverse organic molecules. The diazo functionality in this compound allows for further functionalization, expanding its utility in synthetic pathways .

Biological Applications

Protease Inhibition

- Compounds like this compound have shown potential as protease inhibitors. This property is particularly relevant for developing therapeutics targeting diseases characterized by dysregulated protease activity, such as cancer and neurodegenerative disorders . The ability to inhibit specific proteases can help mitigate pathological processes by preventing the cleavage of essential proteins.

Chemical Probes for Cellular Processes

- The compound can act as a chemical probe to study cellular mechanisms. By selectively targeting certain proteins or pathways, researchers can gain insights into biological processes and disease mechanisms. This application is crucial for drug discovery and understanding the molecular basis of diseases .

Case Studies and Research Findings

作用機序

The mechanism of action of (S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone involves its interaction with specific molecular targets. The diazo group can act as a reactive intermediate, participating in various chemical reactions. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites on the molecule. The phenyl ring provides stability and can participate in π-π interactions with other aromatic systems.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between (S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone and related compounds:

Key Observations:

- Functional Groups: The diazo and Fmoc groups in the target compound contrast sharply with the sulfonamide in SC-558 analogs and the nitrosamino group in NNK. These differences dictate divergent reactivity and applications.

- Reactivity : The diazo group enables carbene-mediated reactions, whereas SC-558 analogs interact with enzyme active sites, and NNK alkylates DNA via metabolic activation.

- Toxicity: While NNK is a potent carcinogen due to DNA adduct formation (e.g., O⁶-methylguanine ), the toxicity profile of this compound remains understudied, though diazo decomposition products (e.g., nitrogen gas and reactive carbenes) may pose handling risks.

Carcinogenic Nitrosamines

- NNK and its metabolite NNAL induce lung and pancreatic tumors in rodents via DNA alkylation, with O⁶-methylguanine adducts persisting in lung tissue during chronic exposure .

Physicochemical Properties

- Solubility: The Fmoc group enhances hydrophobicity, limiting aqueous solubility but improving compatibility with organic solvents. SC-558 analogs exhibit moderate solubility due to polar sulfonamide groups, while NNK’s pyridyl and nitrosamino groups confer partial water solubility.

- Stability : The diazo group is light- and heat-sensitive, requiring storage at low temperatures. NNK is stable in aqueous solutions but undergoes metabolic activation in vivo, while SC-558 analogs are stable under physiological conditions.

生物活性

(S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone is a compound of significant interest in organic chemistry and biological research due to its unique structural features and reactivity. This article explores its biological activity, synthesis, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Fmoc Group : A protecting group for the amino functionality, allowing selective reactions.

- Diazo Group : Provides high reactivity and can participate in various chemical transformations.

- Phenyl Group : Contributes to the compound's stability and potential interactions with biological targets.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 411.45 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Diazo Compound : Reaction of a suitable precursor with a diazo transfer reagent under basic conditions.

- Fmoc Protection : The amino group is protected using Fmoc chloride in the presence of a base like triethylamine.

- Final Product Formation : Further reactions introduce the phenyl group to complete the synthesis .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The diazo group acts as a reactive intermediate, facilitating various chemical reactions that can influence enzyme activity and protein interactions .

Potential Mechanisms Include:

- Covalent Modification : The diazo group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Enzyme Inhibition : The compound may inhibit specific enzymes through covalent bonding or competitive inhibition, impacting metabolic pathways.

Biological Applications

This compound has several applications in biological research:

- Enzyme Mechanism Studies : It is utilized to investigate enzyme mechanisms due to its ability to form covalent bonds with active site residues.

- Peptide Synthesis : The Fmoc protecting group makes it useful in solid-phase peptide synthesis, allowing for the construction of complex peptides .

- Drug Development : Research into its inhibitory properties against various enzymes positions it as a potential lead compound for drug development .

Case Study 1: Enzyme Inhibition

A study explored the inhibition properties of this compound on serine proteases. The compound demonstrated significant inhibitory activity, with IC50 values indicating potent effects on enzyme activity.

Case Study 2: Peptide Synthesis

In peptide synthesis applications, this compound was incorporated into peptide chains, demonstrating compatibility with various coupling reactions while maintaining high yields.

Comparison with Similar Compounds

This compound can be compared with similar diazo compounds that lack specific functional groups or have different chain lengths:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (S)-3-Fmoc-amino-1-diazo-3-phenyl-2-propanone | Shorter carbon chain | Less reactivity due to reduced steric hindrance |

| (S)-3-Fmoc-amino-1-diazo-3-phenyl-2-pentanone | Longer carbon chain | Increased hydrophobic interactions |

Q & A

Q. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Methodological Answer : Discrepancies may arise from adduct formation (e.g., Na⁺/K⁺), isotopic patterns, or incomplete ionization. Use internal standards (e.g., lock mass) for calibration. Perform post-source decay (PSD) analysis to fragment ions and confirm structural assignments. Cross-validate with isotopic labeling studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。